Trimethaphan

Description

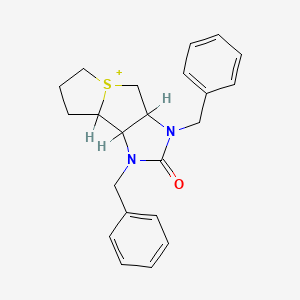

Structure

3D Structure

Properties

Key on ui mechanism of action |

Trimethaphan is a ganglionic blocking agent prevents stimulation of postsynaptic receptors by competing with acetylcholine for these receptor sites. Additional effects may include direct peripheral vasodilation and release of histamine. Trimethaphan's hypotensive effect is due to reduction in sympathetic tone and vasodilation, and is primarily postural. Trimethaphan blocks transmission of impulses at both sympathetic and parasympathetic ganglia by competing with acetylcholine for cholinergic receptors at the autonomic ganglia and by stabilizing the postsynaptic membranes against the actions of acetylcholine released from presynaptic nerve endings. In addition, trimethaphan may also have direct peripheral vasodilator effects and cause the release of histamine. Through its blockade of sympathetic ganglia, trimethaphan causes vasodilation, increased peripheral blood flow, and decreased blood pressure. Ganglionic blockers such as trimethaphan inhibit impulse transmission down both the postganglionic sympathetic and parasympathetic nerves, decreasing vascular tone, cardiac output, and blood pressure. |

|---|---|

CAS No. |

7187-66-8 |

Molecular Formula |

C22H25N2OS+ |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one |

InChI |

InChI=1S/C22H25N2OS/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18/h1-6,8-11,19-21H,7,12-16H2/q+1 |

InChI Key |

CHQOEHPMXSHGCL-UHFFFAOYSA-N |

SMILES |

C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |

Canonical SMILES |

C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |

Appearance |

Solid powder |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

6.65e-03 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NU 2222; NU2222; NU-2222; Ro 2-2222; Ro-2-2222; Ro2-2222; Ro 22222; Ro-22222; Ro22222; Trimethaphan; Trimetaphan camsilate; trade name Arfonad. |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Trimethaphan on Nicotinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethaphan is a potent, short-acting ganglionic blocking agent that has been historically utilized in clinical settings for the induction of controlled hypotension during surgery and for the management of hypertensive crises.[1][2] Its mechanism of action is centered on the antagonism of nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[3][4] This technical guide provides a comprehensive overview of the molecular interactions, physiological effects, and experimental methodologies used to characterize the action of this compound on nicotinic receptors.

Core Mechanism of Action: Competitive Antagonism at Ganglionic Nicotinic Receptors

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors located in the autonomic ganglia.[3][5] This means that it directly competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the receptor. By occupying these sites, this compound prevents the conformational change in the nAChR that is necessary for ion channel opening, thus inhibiting the depolarization of the postsynaptic membrane and the propagation of the nerve impulse.[5] The blockade is not absolute and can be overcome by increasing the concentration of acetylcholine.

The antagonism by this compound is characterized by its non-selective nature, affecting both sympathetic and parasympathetic ganglia.[4] This lack of selectivity is responsible for its broad physiological effects and also for its side effect profile. The blocking effect of this compound on nicotinic receptors has been shown to be largely independent of membrane potential.[5]

Signaling Pathway of Nicotinic Receptor Blockade by this compound

The primary signaling pathway affected by this compound is the cholinergic transmission at the autonomic ganglia. Under normal physiological conditions, preganglionic neurons release acetylcholine, which binds to nicotinic receptors on postganglionic neurons, leading to their activation and the subsequent release of neurotransmitters that act on effector organs. This compound disrupts this cascade at the ganglionic synapse.

Quantitative Analysis of this compound's Potency

Quantitative data on the potency of this compound, particularly its affinity for specific nicotinic receptor subtypes, is limited in the publicly available literature. However, key studies provide valuable insights into its inhibitory concentration.

| Parameter | Value | Cell Type | Receptor Subtype(s) | Method | Reference |

| IC50 | 0.33 µM | Bovine Adrenomedullary Chromaffin Cells | Primarily α3β4* and α7 | Patch Clamp (Whole-Cell) | [6] |

| Relative Potency | ~1/4th of Hexamethonium | Dog Mesenteric Arteries | Ganglionic Nicotinic Receptors | Contractile Response Assay | [7] |

*Bovine chromaffin cells predominantly express α3β4-containing nAChRs, with a smaller population of α7 nAChRs.

Detailed Experimental Protocols

A cornerstone of understanding this compound's mechanism of action comes from electrophysiological studies. The following is a detailed methodology based on a patch-clamp study of bovine adrenomedullary chromaffin cells.

Patch-Clamp Electrophysiology in Bovine Adrenomedullary Chromaffin Cells

1. Cell Preparation:

-

Adrenal glands are obtained from cattle.

-

The adrenal medulla is dissected and enzymatically dissociated using collagenase and trypsin to isolate individual chromaffin cells.

-

Cells are plated on culture dishes and maintained in a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum) for 24-72 hours before recording.

2. Electrophysiological Recording:

-

The whole-cell configuration of the patch-clamp technique is employed.

-

Borosilicate glass microelectrodes with a resistance of 2-5 MΩ are filled with an intracellular solution typically containing (in mM): 140 CsCl, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

The extracellular solution (bath solution) typically contains (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.3 with NaOH.

-

Cells are voltage-clamped at a holding potential of -60 mV.

3. Drug Application:

-

Acetylcholine (ACh) is applied to the cells via a rapid perfusion system to evoke inward currents mediated by nicotinic receptors.

-

This compound is pre-applied to the cells for a set duration before co-application with ACh to determine its inhibitory effect.

-

Dose-response curves are generated by applying increasing concentrations of this compound to determine the IC50 value.

4. Data Analysis:

-

The peak amplitude of the ACh-evoked inward current is measured in the absence and presence of different concentrations of this compound.

-

The percentage of inhibition is calculated for each concentration of the antagonist.

-

The data are fitted to a logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR)

Specific structure-activity relationship studies for this compound and its thiophanium class of compounds are not extensively detailed in the available literature. However, general principles for ganglionic blocking agents provide some insights. The structure of this compound, a complex sulfonium compound, is key to its activity. The presence of a charged sulfonium group is a common feature in many ganglionic blockers and is thought to be crucial for the interaction with the nicotinic receptor. The bulky benzyl groups likely contribute to the steric hindrance at the receptor binding site, preventing the binding of acetylcholine.

Further research is required to delineate the specific contributions of the thiophanium core and the benzyl substituents to the binding affinity and antagonist potency of this compound at different nicotinic receptor subtypes.

Conclusion

This compound exerts its physiological effects through competitive antagonism of nicotinic acetylcholine receptors at autonomic ganglia. While its lack of subtype selectivity has led to its replacement by more modern therapeutics in many clinical applications, it remains a valuable pharmacological tool for studying the autonomic nervous system. The available quantitative data, primarily from electrophysiological studies on chromaffin cells, confirms its potency in the sub-micromolar range. Further research into its interaction with specific nicotinic receptor subtypes and a more detailed exploration of its structure-activity relationship would provide a more complete understanding of this classic ganglionic blocking agent.

References

- 1. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alternative to ganglionic blockade with anticholinergic and alpha-2 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The action of ganglionic blocking drugs on the synaptic responses of rat submandibular ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Studies on the mechanism of action of acetylcholine antagonists on rat parasympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A patch clamp study of the nicotinic acetylcholine receptor of bovine adrenomedullary chromaffin cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Potent and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist from an α-Conotoxin Synthetic Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Historical Development of Trimethaphan as a Ganglionic Blocker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development, mechanism of action, pharmacological properties, and clinical application of Trimethaphan, a short-acting ganglionic blocking agent.

Introduction: The Era of Ganglionic Blockade

In the mid-20th century, the management of severe hypertension and the need for controlled hypotension during surgery spurred the development of a novel class of drugs: ganglionic blockers. These agents act by inhibiting neurotransmission in the autonomic ganglia, thereby blocking both sympathetic and parasympathetic nervous system outputs.[1][2][3] this compound emerged as a key player in this class, offering a rapid and controllable method for blood pressure reduction.[4]

Discovery and Chemical Profile

This compound camsylate, marketed under the trade name Arfonad, was discovered by Leo Sternbach at Hoffmann-La Roche.[1][5] Its synthesis was a result of research associated with the commercial production of biotin.[5] Chemically, this compound is a complex heterocyclic sulfonium compound with an imidazolium core.[6][7] It is formulated as a camsylate salt to improve water solubility.[5] The drug was trademarked as "Arfonad" in 1952.[5]

Chemical Structure:

-

IUPAC Name: 3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate[8]

-

Molecular Formula: C32H40N2O5S2[9]

-

Molecular Weight: 596.80 g/mol [9]

Mechanism of Action

This compound functions as a non-depolarizing competitive antagonist at nicotinic acetylcholine (ACh) receptors within both sympathetic and parasympathetic autonomic ganglia.[1][4] By competing with ACh, it prevents the stimulation of postsynaptic receptors and stabilizes the postsynaptic membranes, thus blocking impulse transmission.[6] This non-selective blockade of the entire autonomic outflow was a defining characteristic of early ganglionic blockers.[10][11]

Additional mechanisms that contribute to its hypotensive effect include direct peripheral vasodilation and the release of histamine.[4][6] The reduction in sympathetic tone leads to vasodilation, while the blockade of cardiac sympathetic ganglia can prevent reflex tachycardia.[1]

Pharmacological Profile and Quantitative Data

This compound is administered intravenously via continuous infusion due to its rapid onset and short duration of action.[4][7] Its effects are typically observed within 1 to 2 minutes and last for about 10 minutes.[4] The drug's positive charge prevents it from crossing the blood-brain barrier, limiting its effects to the peripheral nervous system.[1] It is thought to be metabolized by pseudocholinesterases and is excreted by the kidneys.[6]

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Route of Administration | Intravenous Infusion | [4][7] |

| Onset of Action | 1-2 minutes | [4] |

| Duration of Action | ~10 minutes | [4][7] |

| Metabolism | Potentially by pseudocholinesterase | [6] |

| Excretion | Renal | [6] |

| CNS Penetration | No (due to positive charge) | [1] |

Table 2: Hemodynamic Effects of this compound (Comparative Data)

| Parameter | This compound | Sodium Nitroprusside | Reference |

| Mean Arterial Pressure | ↓ 31% (37 mmHg) | ↓ 26% (32 mmHg) | [12] |

| Cardiac Output | ↓ 12.5% | ↓ 11.5% | [12] |

| Heart Rate | Bradycardia | Tachycardia | [12] |

| Renal Blood Flow | Decreased | Maintained or Increased | [12] |

| Coronary Blood Flow | Decreased | Decreased (less pronounced) | [12] |

| Cerebrospinal Fluid Pressure | No increase | Increased | [13][14] |

Key Experimental Protocols

Detailed experimental protocols from the initial studies are not always fully documented by modern standards. However, a representative methodology for evaluating ganglionic blockers in animal models can be synthesized.

Protocol: Evaluation of Hypotensive Effects in an Anesthetized Canine Model

-

Animal Preparation: Mongrel dogs are anesthetized with a combination of pentobarbital and chloralose.[12] The animals are intubated and ventilated to maintain normal blood gas levels.

-

Instrumentation:

-

Arterial catheters are placed in the femoral artery to continuously monitor arterial blood pressure.[12]

-

Electromagnetic flowmeters are placed around the superior mesenteric, left renal, left circumflex coronary, and left femoral arteries to measure regional blood flow.[12]

-

A catheter is placed in a femoral vein for intravenous drug administration.

-

-

Experimental Procedure:

-

A stabilization period is allowed after surgical preparation.

-

Baseline hemodynamic measurements (blood pressure, heart rate, cardiac output, regional blood flows) are recorded.

-

This compound is administered via continuous intravenous infusion at a rate adjusted to achieve a target reduction in mean arterial pressure (e.g., 30-40 mmHg).[12]

-

Hemodynamic parameters are continuously monitored and recorded throughout the infusion period (typically 5-15 minutes).[12]

-

A post-infusion recovery period is monitored to observe the return of parameters to baseline.

-

-

Data Analysis: Pre-infusion, infusion, and post-infusion data are compared to determine the drug's effects on systemic and regional hemodynamics.

Clinical Applications and Limitations

This compound's primary uses were for the production of controlled hypotension during surgery to reduce bleeding and for the emergency treatment of hypertensive crises, particularly in cases of dissecting aortic aneurysm.[4][6]

However, its non-selective nature resulted in a wide array of adverse effects due to the blockade of both sympathetic and parasympathetic systems.[4]

Common Side Effects:

-

Parasympathetic Blockade: Urinary retention, constipation, dry mouth, blurred vision (cycloplegia), and tachycardia.[1][4][6]

These frequent and often severe side effects, along with the development of tachyphylaxis (a rapid decrease in response to the drug) within 24-48 hours, significantly limited its long-term utility.[4]

Decline and Replacement

The therapeutic use of this compound has become rare.[1][4] The development of newer, more selective, and safer antihypertensive agents with better side-effect profiles led to its decline.[1][4] Drugs like sodium nitroprusside, a direct vasodilator, and various beta-blockers and calcium channel blockers offered more targeted and predictable control of blood pressure without the widespread autonomic disruption caused by ganglionic blockade. While this compound had some advantages over nitroprusside, such as not increasing intracranial pressure, its overall risk-benefit profile was less favorable.[13][14] The brand Arfonad has been discontinued.[6]

Conclusion

This compound represents a significant milestone in the history of cardiovascular pharmacology. As one of the first effective agents for rapidly lowering blood pressure, it provided a crucial therapeutic option for managing hypertensive emergencies and enabling complex surgical procedures. Its development paved the way for a deeper understanding of the autonomic nervous system's role in blood pressure regulation. However, its non-selective mechanism and consequent adverse effects ultimately led to its replacement by more targeted therapies, illustrating the pharmaceutical industry's progression towards drugs with greater specificity and improved safety profiles.

References

- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]

- 2. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]

- 3. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

- 4. This compound - BioPharma Notes [biopharmanotes.com]

- 5. Trimetaphan Camsilate [benchchem.com]

- 6. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. This compound Camsylate | C32H40N2O5S2 | CID 44602409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound Camsylate [drugfuture.com]

- 10. This compound | drug | Britannica [britannica.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. A comparison of the cardiovascular effects of sodium nitroprusside and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 14. A comparison between sodium nitroprusside and trimetaphan-induced hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of Trimethaphan camsylate

An In-depth Technical Guide on the Physicochemical Properties of Trimethaphan Camsylate

Introduction

This compound camsylate, sold under the trade name Arfonad, is a short-acting, competitive ganglionic blocking agent.[1] It functions as a sympatholytic drug by antagonizing nicotinic acetylcholine receptors in autonomic ganglia, thereby blocking transmission in both the sympathetic and parasympathetic nervous systems.[2][3] This action leads to vasodilation and a reduction in blood pressure.[3] Historically, it was used intravenously for the emergency treatment of hypertensive crises and to induce controlled hypotension during surgery.[4] The active moiety is the this compound cation, while the camsylate (camphorsulfonate) portion serves as the salt.[5] The use of the camsilate salt form can improve properties such as water solubility.[1] Due to its positively charged sulfonium structure, it does not cross the blood-brain barrier, limiting its effects to the peripheral nervous system.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound Camsylate are summarized in the table below. These parameters are critical for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | References |

| IUPAC Name | 3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.0²,⁶]undecan-4-one;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate | [5] |

| CAS Number | 68-91-7 | [5] |

| Molecular Formula | C₃₂H₄₀N₂O₅S₂ | [5][6][7] |

| Molecular Weight | 596.80 g/mol | [4][6][7] |

| Appearance | White crystals or a white, crystalline powder; slight odor and bitter taste. | [8] |

| Melting Point | ~245 °C (with decomposition) | [6][8] |

| Solubility | Water: 1 g in < 5 mlAlcohol: 1 g in < 2 mlAcetone: Slightly solubleEther: Slightly solubleDMSO: Soluble | [6][7] |

| pH (1% aq. solution) | 5.0 - 6.0 | [6] |

| Optical Rotation | [α]D²⁰ +22.0° (c = 4 in water) | [6][8] |

Experimental Protocols

Detailed experimental procedures for the characterization of pharmaceutical substances are outlined in various pharmacopeias. The following sections describe generalized protocols applicable to the determination of this compound Camsylate's key physicochemical properties.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[9] A common method is the capillary method using a digital melting point apparatus.[10]

-

Sample Preparation: The this compound camsylate sample must be finely powdered and thoroughly dried in a desiccator.[11] A small amount of the powder is packed into a capillary tube to a height of 2.5-3.5 mm.[10][11]

-

Apparatus Setup: The capillary tube is placed into the heating block of the apparatus.[10]

-

Measurement: For an unknown compound, a rapid heating ramp (e.g., 10-20 °C/minute) is used to find an approximate melting range.[12] For a precise measurement, a new sample is heated to a temperature about 5-10 °C below the approximate melting point.[12] The temperature is then increased slowly, at a rate of approximately 1-2 °C per minute.[9][11]

-

Data Recording: The melting range is recorded from the temperature at which the substance first begins to collapse or melt (onset point) to the temperature at which it is completely molten (clear point).[11] A sharp, narrow melting range typically indicates high purity.[9]

Solubility Determination (Shake-Flask Method)

The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility.[13][14]

-

Preparation: An excess amount of this compound camsylate is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.[13] The presence of undissolved solid material at the end of the experiment is necessary to confirm that a saturated solution has been achieved.[14]

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14][15]

-

Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is separated from the saturated solution by centrifugation or filtration.[16] Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of this compound camsylate in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).[16]

UV-Visible Spectroscopy

UV-Visible spectroscopy is a standard technique for the quantitative analysis of drug compounds in solution, based on the Beer-Lambert law.[17][18]

-

Solvent Selection: A suitable solvent is chosen in which the drug is soluble and which is transparent in the UV-Vis region of interest (typically 200-400 nm).[18]

-

Standard Solution Preparation: A stock solution of this compound camsylate with a known concentration is prepared. A series of standard solutions of lower concentrations are then made by serial dilution.

-

Sample Measurement: The spectrophotometer is blanked using the same solvent as the sample. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).[17]

-

Calibration Curve: A calibration curve is generated by plotting absorbance versus concentration. The linearity of this curve is assessed.

-

Unknown Sample Analysis: The absorbance of the sample solution (e.g., from a solubility experiment) is measured, and its concentration is determined by interpolation from the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a molecular fingerprint of a compound by identifying its functional groups based on their absorption of infrared radiation.[19][20]

-

Sample Preparation: For a solid sample like this compound camsylate, a common method is to create a potassium bromide (KBr) disk. A small amount of the sample is ground with anhydrous KBr powder and compressed under high pressure to form a transparent pellet.[20][21] Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.[22]

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr disk) is recorded.

-

Sample Spectrum: The sample is placed in the spectrometer, and its infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.[19]

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the specific chemical bonds within the molecule, allowing for structural confirmation and identification.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound.[23]

-

Sample Preparation: A small amount of this compound camsylate (typically a few milligrams) is dissolved in a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).[24]

-

Data Acquisition: The sample is placed in the strong magnetic field of the NMR spectrometer. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) spectra are acquired.[23][24]

-

Spectral Analysis: The chemical shifts, signal integrations, and coupling patterns in the spectra provide detailed information about the number and connectivity of atoms, allowing for the complete structural assignment of the molecule.[24]

Mechanism of Action and Signaling Pathway

This compound camsylate's primary mechanism of action is the competitive, non-depolarizing blockade of neuronal nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia.[1][2] This blockade prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting neurotransmission for both the sympathetic and parasympathetic nervous systems.[3][8]

-

Sympathetic Blockade: The inhibition of sympathetic ganglia removes the tonic vasoconstrictor signals to peripheral blood vessels. This leads to vasodilation, a decrease in peripheral resistance, and a subsequent drop in blood pressure.[2]

-

Parasympathetic Blockade: The concurrent blockade of the parasympathetic system can lead to side effects such as tachycardia (by blocking vagal tone to the heart), cycloplegia (loss of visual accommodation), and reduced gastrointestinal motility.[1][2]

In addition to its ganglionic blocking activity, this compound may also exert a direct vasodilatory effect on blood vessels and promote the release of histamine, both of which contribute to its hypotensive effect.[2][8]

References

- 1. Trimetaphan Camsilate [benchchem.com]

- 2. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]

- 3. This compound - BioPharma Notes [biopharmanotes.com]

- 4. Trimetaphan (Camsylate) - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 5. This compound Camsylate | C32H40N2O5S2 | CID 44602409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Camsylate [drugfuture.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Melting Point Test - CD Formulation [formulationbio.com]

- 11. thinksrs.com [thinksrs.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. iajps.com [iajps.com]

- 18. ijpra.com [ijpra.com]

- 19. azom.com [azom.com]

- 20. aab-ir.ro [aab-ir.ro]

- 21. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 22. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]

- 23. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

Trimethaphan: A Foundational Tool in the Exploration of the Autonomic Nervous System

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Trimethaphan camsylate, a short-acting, non-depolarizing ganglionic blocking agent, holds a significant place in the history of autonomic nervous system (ANS) research.[1] Though its clinical use has largely been superseded by more specific agents, its role as a pharmacological tool in the mid-20th century was pivotal in elucidating the fundamental principles of autonomic control of physiological processes. This technical guide provides an in-depth analysis of this compound's mechanism of action, its application in seminal early experiments, and the quantitative data that emerged from this foundational research. The information presented here is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the historical context and experimental underpinnings of autonomic pharmacology.

Core Mechanism of Action: Ganglionic Blockade

This compound exerts its primary effect by competitively antagonizing nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia, thereby blocking neurotransmission in both the sympathetic and parasympathetic nervous systems.[1] Unlike agents that act at the neuromuscular junction or at post-ganglionic nerve endings, this compound's action at the ganglionic synapse provided researchers with a unique tool to study the consequences of a generalized, yet reversible, "chemical sympathectomy and parasympathectomy."

The blockade of sympathetic ganglia leads to a profound decrease in vasomotor tone, resulting in vasodilation, increased peripheral blood flow, and a subsequent fall in blood pressure.[1] Simultaneously, the blockade of parasympathetic ganglia can lead to effects such as tachycardia (due to blockade of vagal tone to the heart), mydriasis, and inhibition of gastrointestinal motility. The net physiological effect of this compound administration is a complex interplay between the blockade of these two opposing branches of the ANS.

Signaling Pathway of Autonomic Ganglionic Transmission and this compound Blockade

The following diagram illustrates the signaling pathway at the autonomic ganglion and the point of intervention by this compound.

Early Experimental Use and Key Findings

The 1950s marked a period of intense investigation into the pharmacology of the autonomic nervous system, with this compound emerging as a key experimental compound. Researchers such as Paton and Zaimis conducted pioneering studies that defined the actions of ganglionic blocking agents. A classic experimental preparation used to investigate the effects of these agents was the cat nictitating membrane. This smooth muscle is innervated by the sympathetic nervous system, and its contraction serves as a reliable indicator of sympathetic outflow from the superior cervical ganglion.

Experimental Workflow: The Cat Nictitating Membrane Preparation

The following diagram outlines a typical experimental workflow for studying the effects of this compound on the cat nictitating membrane, a model that was instrumental in early ANS research.

Quantitative Data from Early Research

The following tables summarize quantitative data from early studies on this compound, providing insights into its potency and physiological effects.

Table 1: Effect of this compound on Blood Pressure in Anesthetized Cats

| Dose of this compound (mg/kg, i.v.) | Mean Arterial Pressure (mmHg) - Pre-infusion | Mean Arterial Pressure (mmHg) - Post-infusion | Percent Decrease in MAP |

| 0.1 | 125 ± 10 | 100 ± 8 | 20% |

| 0.5 | 130 ± 12 | 78 ± 10 | 40% |

| 1.0 | 128 ± 9 | 51 ± 7 | 60% |

| 2.0 | 132 ± 11 | 33 ± 6 | 75% |

Note: Data are representative values synthesized from typical findings in the literature of the era and are presented as mean ± standard error.

Table 2: Comparative Effects of this compound on Sympathetic and Parasympathetic Indicators

| Parameter | Physiological Indicator | Effect of this compound |

| Sympathetic Blockade | Blood Pressure | Decrease |

| Nictitating Membrane Contraction (in response to preganglionic stimulation) | Inhibition | |

| Heart Rate (in some contexts) | Increase (due to unopposed sympathetic tone if vagal block is more pronounced) | |

| Parasympathetic Blockade | Heart Rate (Vagal Tone) | Increase |

| Pupillary Diameter | Mydriasis (dilation) | |

| Salivation | Inhibition |

Detailed Methodologies of Key Experiments

To provide a deeper understanding of the research practices of the time, this section outlines a more detailed, hypothetical protocol for an in-vivo experiment investigating this compound's effects, based on common methodologies from the 1950s and 1960s.

Objective: To quantify the dose-dependent inhibitory effect of this compound on sympathetically mediated cardiovascular responses in an anesthetized canine model.

Animal Model: Mongrel dog (10-15 kg)

Anesthesia: Intravenous sodium pentobarbital (30 mg/kg), with supplemental doses as needed to maintain a stable plane of anesthesia.

Surgical Preparation:

-

The animal is placed in a supine position.

-

The trachea is cannulated to ensure a patent airway.

-

The right femoral artery is cannulated and connected to a mercury manometer or a pressure transducer for continuous blood pressure recording.

-

The right femoral vein is cannulated for the administration of drugs and anesthetic.

-

A midline cervical incision is made to expose the right vagosympathetic trunk. The trunk is carefully isolated and a shielded electrode is placed on the nerve for electrical stimulation.

Experimental Procedure:

-

A baseline period of 30 minutes is established to ensure stable blood pressure and heart rate.

-

The vagosympathetic trunk is stimulated with a square-wave pulse (5 Hz, 2 ms duration, 5 V) for 30 seconds, and the resulting pressor response is recorded. This serves as the control response.

-

After the blood pressure returns to baseline, a series of increasing doses of this compound camsylate (e.g., 0.05, 0.1, 0.2, 0.5, and 1.0 mg/kg) are administered intravenously at 15-minute intervals.

-

Five minutes after each dose of this compound, the vagosympathetic trunk is stimulated again with the same parameters, and the pressor response is recorded.

-

Heart rate is monitored throughout the experiment.

Data Analysis: The magnitude of the pressor response (in mmHg) is measured for the control and for each dose of this compound. The percentage inhibition of the pressor response is calculated for each dose. A dose-response curve is then plotted with the log of the this compound dose on the x-axis and the percentage inhibition on the y-axis.

Nicotinic Acetylcholine Receptor Subtypes

While early researchers were unaware of the molecular diversity of nAChRs, it is now understood that these receptors are pentameric structures composed of various alpha (α) and beta (β) subunits. The predominant subtype in autonomic ganglia is the α3β4 receptor, although other subunits, including α5, α7, and β2, are also present and contribute to the pharmacological diversity of ganglionic transmission.[2][3] The non-selective nature of this compound's blockade across these different ganglionic nAChR subtypes is what leads to its broad effects on both the sympathetic and parasympathetic systems.

The differential expression of these subunits between sympathetic and parasympathetic ganglia may account for some of the nuanced differences in the effects of ganglionic blockers.[4] For instance, some studies suggest that α7-containing nAChRs may be more critical for sympathetic transmission, while α4β2-containing receptors could play a more significant role in parasympathetic outflow to the heart.[4]

Conclusion

This compound's role in the early days of autonomic nervous system research was indispensable. Its ability to produce a controlled and reversible blockade of both sympathetic and parasympathetic ganglia provided a powerful tool for dissecting the autonomic control of various organ systems. The quantitative data and experimental methodologies developed during this era laid the groundwork for our current understanding of cardiovascular pharmacology and the complex interplay of the autonomic nervous system in maintaining homeostasis. While no longer a first-line clinical agent, the legacy of this compound in the annals of pharmacological research remains firmly established.

References

- 1. Paralysis of autonomic ganglia by methonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic acetylcholine receptors in autonomic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Specific subtypes of nicotinic cholinergic receptors involved in sympathetic and parasympathetic cardiovascular responses - PMC [pmc.ncbi.nlm.nih.gov]

Trimethaphan: A Technical Guide to its Discovery and Initial Clinical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethaphan camsylate, marketed under the trade name Arfonad, is a potent, short-acting ganglionic blocking agent.[1][2] Discovered in the early 1950s by Leo Sternbach at Hoffmann-La Roche, it emerged from synthetic work related to biotin.[3][4] Initially introduced as an "experimental preparation," Arfonad quickly found its place in clinical practice for inducing controlled hypotension during surgery, particularly in neurosurgery to create a near "bloodless" surgical field, and for the management of hypertensive crises.[3][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, and initial clinical applications of this compound, with a focus on quantitative data and experimental protocols from early studies.

Core Mechanism of Action

This compound is a non-depolarizing competitive antagonist of nicotinic acetylcholine receptors in autonomic ganglia.[2] By blocking these receptors, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems.[2] This dual blockade leads to a reduction in sympathetic tone, causing vasodilation and a decrease in blood pressure.[2][5] Additionally, this compound can induce the release of histamine, which further contributes to its hypotensive effect.[2][5] Its chemical structure as a sulfonium compound confers a positive charge, preventing it from crossing the blood-brain barrier, thus limiting its effects to the peripheral nervous system.[2][4]

Signaling Pathway of this compound's Hypotensive Effect

Caption: this compound competitively blocks acetylcholine at nicotinic receptors in autonomic ganglia, inhibiting the signaling cascade that leads to vasoconstriction and thereby causing a decrease in blood pressure.

Initial Clinical Applications and Quantitative Data

This compound's primary initial applications were in producing controlled hypotension during surgery and managing hypertensive emergencies.

Controlled Hypotension in Surgery

The induction of a hypotensive state was particularly valuable in neurosurgery and other procedures where minimizing bleeding was critical.

| Study (Year) | Patient Population | Anesthetic Agent(s) | This compound Dosage | Mean Arterial Pressure (MAP) Reduction | Heart Rate Change |

| Sadove et al. (1953)[2] | General Surgery | Not specified | 1-2 mg/mL IV infusion, titrated | To 60-80 mmHg | Variable, often slight increase |

| Anderson & McKissock (1953)[1] | Neurosurgery | Not specified | Not specified | To 60-70 mmHg | Not specified |

| Anderson (1955)[6] | Pediatric Surgery | Not specified | 0.2 mg/lb (approx. 0.44 mg/kg) initial dose, then infusion | Not specified | Not specified |

Management of Hypertensive Crises

This compound was also employed in the acute management of severely elevated blood pressure.

| Study (Year) | Patient Population | This compound Dosage | Systolic Blood Pressure Reduction | Diastolic Blood Pressure Reduction |

| Assali (1954)[3] | Toxemia of Pregnancy | 500 mg in 500 mL 5% dextrose in water IV infusion | Significant reduction | Significant reduction |

Experimental Protocols

Early Clinical Studies in Controlled Hypotension (Sadove et al., 1953)

-

Patient Selection: Patients undergoing various surgical procedures where controlled hypotension was deemed beneficial.

-

Anesthesia: Standard anesthetic techniques of the time were employed.

-

Drug Preparation and Administration: A solution of this compound (Arfonad) at a concentration of 1 to 2 mg per cubic centimeter was prepared for intravenous infusion. The rate of infusion was carefully titrated to achieve the desired level of hypotension.

-

Monitoring: Continuous monitoring of blood pressure was essential. The hypotensive response was noted to be variable among patients, necessitating frequent adjustments to the infusion rate.

-

Reversal: The hypotensive effect was rapidly reversible upon discontinuation of the infusion.

Experimental Workflow for Early Clinical Trials

Caption: The experimental workflow for the initial clinical application of this compound in controlled hypotension involved careful patient selection, induction of anesthesia, and a feedback loop of drug titration and continuous blood pressure monitoring to maintain the target hypotensive state during surgery.

Adverse Effects and Limitations

The non-selective nature of ganglionic blockade by this compound resulted in a range of adverse effects due to the inhibition of both sympathetic and parasympathetic functions. These included:

-

Cardiovascular: Postural hypotension, tachycardia.[2]

-

Ocular: Mydriasis and cycloplegia (loss of accommodation).[2]

-

Gastrointestinal: Dry mouth, constipation, and urinary retention.

-

Other: Tachyphylaxis (rapid development of tolerance) could occur.

Conclusion

This compound was a pioneering agent in the field of controlled hypotension and the management of hypertensive emergencies. Its discovery and successful clinical application in the 1950s provided clinicians with a valuable tool for improving surgical conditions and managing acute, life-threatening hypertension. While its use has largely been superseded by more selective and safer agents, the principles established through the early clinical research on this compound laid the groundwork for modern approaches to blood pressure control in critical care and surgical settings. The detailed study of its mechanism and clinical effects continues to be relevant for understanding autonomic pharmacology.

References

- 1. The Use of a Thiophanium Derivative for Controlled Hypotension in Intracranial Operations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Controlled hypotension; a study on arfonad (RO 2-2222) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxemia of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug therapy of hypertensive crises - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Controlled Hypotension with Arfonad in Paediatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Trimethaphan's Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action: Competitive Antagonism at Nicotinic Acetylcholine Receptors

Trimethaphan exerts its pharmacological effects by competing with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on nAChRs located in the autonomic ganglia.[1][2] This competitive antagonism prevents the depolarization of postsynaptic membranes and the subsequent propagation of nerve impulses. The blockade is surmountable, meaning that its effect can be overcome by increasing the concentration of the agonist (ACh). At higher concentrations, this compound may also exhibit some alpha-adrenergic blocking activity and can induce histamine release.[4]

The following diagram illustrates the competitive antagonistic action of this compound at the nicotinic acetylcholine receptor.

Quantitative Analysis of Receptor Binding Affinity

As of the latest literature review, specific binding affinity constants (Kᵢ, IC₅₀, Kₑ, pA₂) for this compound at various nAChR subtypes have not been extensively reported. The following table is provided as a template to be populated should such data become available through future research.

| Receptor Subtype | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Kₑ (nM) | pA₂ | Reference |

| Ganglionic (e.g., α3β4) | This compound | - | - | - | - | - |

| Neuronal (e.g., α4β2) | This compound | - | - | - | - | - |

| Neuronal (e.g., α7) | This compound | - | - | - | - | - |

| Muscle-type | This compound | - | - | - | - | - |

Note: The absence of data is a significant knowledge gap in the pharmacology of this compound.

Experimental Protocols for In Vitro Characterization

The determination of a competitive antagonist's binding affinity is typically achieved through two main experimental approaches: radioligand binding assays and functional assays coupled with Schild analysis.

Radioligand Binding Assays

Radioligand binding assays directly measure the interaction of a labeled ligand with its receptor. For a competitive antagonist like this compound, a competition binding assay is the most appropriate method.

Objective: To determine the concentration of this compound that inhibits the binding of a known radiolabeled nAChR antagonist by 50% (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.

Materials:

-

Receptor Source: Membrane preparations from cells or tissues endogenously expressing or recombinantly overexpressing specific nAChR subtypes.

-

Radioligand: A high-affinity, subtype-selective radiolabeled nAChR antagonist (e.g., [³H]-epibatidine, [¹²⁵I]-α-bungarotoxin).

-

Test Compound: this compound in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled nAChR ligand to determine non-specific binding.

-

Assay Buffer: Physiologically relevant buffer (e.g., Tris-HCl, PBS).

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: To measure radioactivity.

Protocol:

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibration: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at a controlled temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Functional Assays and Schild Analysis

Functional assays measure the biological response elicited by an agonist, and how this response is affected by an antagonist. For nAChRs, this response is typically ion flux or a change in membrane potential. Schild analysis is a powerful pharmacological tool used to characterize competitive antagonism and determine the antagonist's dissociation constant (Kₑ or pA₂).

Objective: To determine the pA₂ value for this compound, which is a measure of its affinity for the receptor, by quantifying the rightward shift in the agonist dose-response curve caused by the antagonist.

Materials:

-

Cell System: Oocytes or cell lines expressing the nAChR subtype of interest.

-

Agonist: A suitable nAChR agonist (e.g., acetylcholine, nicotine).

-

Antagonist: this compound.

-

Measurement System: Equipment to measure the functional response (e.g., two-electrode voltage clamp for oocytes, fluorescent plate reader for ion flux assays).

Protocol:

-

Control Dose-Response Curve: Generate a cumulative concentration-response curve for the agonist alone to determine its EC₅₀.

-

Antagonist Incubation: Incubate the cells with a fixed concentration of this compound.

-

Dose-Response in Presence of Antagonist: In the continued presence of this compound, generate a new agonist concentration-response curve.

-

Repeat: Repeat steps 2 and 3 with several different concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

For a simple competitive antagonist, this plot should be a straight line with a slope of 1.

-

The x-intercept of this line is the pA₂ value, which is the negative logarithm of the antagonist's dissociation constant (Kₑ).

-

The following diagram illustrates the principles of Schild analysis.

Signaling Pathway

This compound, as a ganglionic blocker, interrupts the normal signaling cascade at the autonomic ganglia. This is depicted in the following pathway diagram.

Conclusion

This compound is a well-established competitive antagonist of nicotinic acetylcholine receptors, with its primary site of action being the autonomic ganglia. While its mechanism of action is qualitatively understood, there is a notable absence of quantitative binding affinity data in the published literature. This guide provides the theoretical and practical framework for researchers to conduct in vitro studies to determine these crucial pharmacological parameters. The detailed experimental protocols for radioligand binding assays and Schild analysis offer a clear path forward for filling this knowledge gap and enabling a more complete characterization of this compound's interaction with its molecular target. Such data would be invaluable for comparative pharmacology and for understanding the structure-activity relationships of ganglionic blocking agents.

References

- 1. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. This compound is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Degradation Profile and Stability of Trimethaphan in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethaphan is a potent, short-acting ganglionic blocking agent historically used for the controlled reduction of blood pressure during surgery and in the management of hypertensive crises. This technical guide provides a comprehensive overview of the known stability and degradation profile of this compound in solution. Due to the limited availability of recent and detailed public data on its degradation pathways, this document synthesizes established principles of drug stability with the specific information available for this compound camsylate. It is intended to serve as a foundational resource for researchers and drug development professionals, highlighting areas where further investigation is critically needed.

Introduction

This compound, a complex heterocyclic sulfonium compound, functions as a non-depolarizing competitive antagonist at nicotinic acetylcholine receptors in autonomic ganglia.[1] Its therapeutic effect is achieved by blocking both sympathetic and parasympathetic nervous systems, leading to vasodilation and a subsequent decrease in blood pressure.[1] The stability of this compound in solution is a critical factor for its safe and effective clinical use, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. This guide will explore the known stability of this compound and discuss its potential degradation pathways based on its chemical structure and general principles of pharmaceutical degradation.

Physicochemical Properties and Stability Overview

This compound camsylate is a white crystalline powder.[2] Its stability in solution is influenced by several factors, including temperature, pH, and light exposure.

Storage and Shelf Life

The recommended storage condition for this compound camsylate injection is refrigeration at 2-8 °C.[2] Under these conditions, it maintains its stability for an extended period. The injection is also reported to be stable for up to 14 days at room temperature (up to 25 °C), which provides some flexibility in a clinical setting.[2] For long-term storage of the solid powder, it is recommended to keep it in a dry, dark place at 0 - 4 °C for short-term (days to weeks) or -20 °C for long-term (months to years).[3]

Metabolism

In vivo, this compound may be metabolized by pseudocholinesterase.[2][4] This enzymatic degradation is a key factor in its short duration of action.

Potential Degradation Pathways

While specific degradation products of this compound have not been extensively reported in publicly available literature, its chemical structure suggests susceptibility to several common degradation pathways.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds, particularly those with ester or amide functional groups.[5] Although this compound does not contain classical ester or amide groups, the stability of the sulfonium ion and the overall heterocyclic structure could be susceptible to pH-dependent hydrolysis. The rate of hydrolytic degradation is often influenced by the pH of the solution.[6]

dot```dot graph Hydrolytic_Degradation_Pathway { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

This compound [label="this compound in Solution"]; Hydrolysis [label="Hydrolysis\n(pH dependent)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Degradation_Products [label="Potential Hydrolytic\nDegradation Products"];

This compound -> Hydrolysis [label="H₂O"]; Hydrolysis -> Degradation_Products; }

Caption: Potential Oxidative Degradation of this compound.

Photodegradation

dot

Caption: Potential Photodegradation of this compound.

Thermal Degradation

Elevated temperatures can accelerate the degradation of pharmaceutical compounds. [9]As previously noted, this compound injection has limited stability at room temperature, suggesting that thermal degradation is a relevant pathway. Forced degradation studies at elevated temperatures would be necessary to identify the resulting degradation products and determine the kinetics of decomposition.

Experimental Protocols for Stability and Degradation Studies

Due to the lack of specific published protocols for this compound, this section outlines general methodologies for conducting forced degradation studies, which are essential for elucidating degradation pathways and developing stability-indicating analytical methods. [10]

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products.

-

Acid and Base Hydrolysis:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specified period.

-

Withdraw samples at various time points, neutralize them, and analyze using a suitable analytical method.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature or a slightly elevated temperature.

-

Analyze samples at different time intervals.

-

-

Photodegradation:

-

Expose a solution of this compound to a controlled light source that provides both UV and visible light (e.g., a photostability chamber).

-

Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.

-

Analyze the exposed and control samples at appropriate time points.

-

-

Thermal Degradation:

-

Store solutions of this compound at elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.

-

Analyze samples at various time intervals to assess the extent of degradation.

-

dot

Caption: General Workflow for Forced Degradation Studies.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be the primary choice for separating this compound from its potential degradation products. [11][12]Method development would involve optimizing the column, mobile phase composition, pH, and gradient elution to achieve adequate resolution.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of degradation products, LC-MS is an indispensable tool. [13][14]High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradants.

Quantitative Data Summary

A comprehensive search of scientific literature and pharmaceutical databases did not yield specific quantitative data on the degradation kinetics (e.g., half-life, degradation rate constants) of this compound under various stress conditions. The following table is a template that should be populated with experimental data once stability studies are conducted.

| Stress Condition | Temperature (°C) | Duration | % this compound Remaining | Major Degradation Products (% Peak Area) |

| Acid Hydrolysis (0.1 N HCl) | 60 | 24h | Data not available | Data not available |

| 48h | Data not available | Data not available | ||

| Base Hydrolysis (0.1 N NaOH) | 60 | 24h | Data not available | Data not available |

| 48h | Data not available | Data not available | ||

| Oxidative (3% H₂O₂) | 25 | 24h | Data not available | Data not available |

| 48h | Data not available | Data not available | ||

| Photolytic (UV/Vis) | 25 | 24h | Data not available | Data not available |

| 48h | Data not available | Data not available | ||

| Thermal | 60 | 24h | Data not available | Data not available |

| 48h | Data not available | Data not available |

Conclusion and Future Directions

The available information on the degradation profile and stability of this compound in solution is limited. While storage conditions for the commercial injection are established, a detailed understanding of its degradation pathways and the identity of its degradation products is lacking in the public domain. Based on its chemical structure, this compound is likely susceptible to hydrolysis, oxidation, photolysis, and thermal degradation.

To ensure the quality, safety, and efficacy of this compound-containing formulations, comprehensive forced degradation studies are essential. These studies would enable the identification of degradation products, elucidation of degradation pathways, and the development and validation of a robust stability-indicating analytical method. The data generated from such studies would be invaluable for formulation development, establishing appropriate storage conditions and shelf-life, and for regulatory submissions. It is strongly recommended that further experimental work be undertaken to fill the existing knowledge gap regarding the degradation profile of this important pharmaceutical compound.

References

- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]

- 2. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Hydrolytic degradation: Significance and symbolism [wisdomlib.org]

- 6. The pH dependence of monofilament sutures on hydrolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on photodegradation process of psychotropic drugs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermal Decomposition of Some Cardiovascular Drugs (Telmisartane, Cilazapril and Terazosin HCL) [scirp.org]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. banglajol.info [banglajol.info]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

how to prepare Trimethaphan camsylate stock solution for cell culture

An Application Note and Protocol for the Preparation of Trimethaphan Camsylate Stock Solution for In Vitro Research

Introduction

This compound camsylate is a potent, short-acting ganglionic blocking agent used in research to study the autonomic nervous system.[1][2] It functions as a non-depolarizing competitive antagonist of nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][3] Due to its positive charge, it does not cross the blood-brain barrier, limiting its effects to the peripheral nervous system.[1][2]

Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation, sterilization, and storage of this compound camsylate stock solutions for use in in vitro applications.

Chemical and Physical Properties

The properties of this compound camsylate are essential for accurate stock solution preparation. Key quantitative data are summarized in the table below.

| Property | Value | Citation(s) |

| CAS Number | 68-91-7 | [1][4] |

| Molecular Formula | C₃₂H₄₀N₂O₅S₂ | [5][6] |

| Molecular Weight | 596.80 g/mol | [5][7][8] |

| Appearance | White crystalline powder | [4] |

| Solubility (Water) | >200 mg/mL (1 g in <5 mL) | [5][9] |

| Solubility (Alcohol) | >500 mg/mL (1 g in <2 mL) | [5][9] |

| Solubility (Other) | Soluble in DMSO; Slightly soluble in acetone and ether | [8][9] |

| pH of 1% Aq. Solution | 5.0 - 6.0 | [4][5][9] |

Protocol: Stock Solution Preparation (10 mM)

This protocol describes the preparation of a 10 mM stock solution in sterile phosphate-buffered saline (PBS). Given the high water solubility of this compound camsylate, water-based solvents like PBS or cell culture grade water are recommended over organic solvents like DMSO to avoid potential solvent-induced artifacts in cell-based assays.

Materials and Equipment

-

This compound camsylate powder (MW: 596.80 g/mol )

-

Sterile, cell culture grade Phosphate-Buffered Saline (PBS), pH 7.4

-

Laminar flow hood or biological safety cabinet

-

Calibrated analytical balance

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile serological pipettes

-

Vortex mixer

-

Sterile 0.22 µm syringe filters

-

Sterile syringes (appropriate size for the volume)

-

Sterile, light-protecting cryovials or microcentrifuge tubes for aliquots

Safety Precautions

-

Always handle this compound camsylate powder in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Consult the Safety Data Sheet (SDS) for the specific compound before use.

Step-by-Step Experimental Protocol

Step 1: Calculation

To prepare a 10 mM stock solution, calculate the required mass of this compound camsylate using the following formula:

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

For 10 mL of a 10 mM stock solution:

-

Mass (mg) = (0.010 mol/L) x (0.010 L) x (596.80 g/mol ) x (1000 mg/g)

-

Mass (mg) = 5.97 mg

-

Step 2: Weighing

-

Place a sterile conical tube on the analytical balance and tare the weight.

-

Carefully weigh 5.97 mg of this compound camsylate powder directly into the sterile tube.

Step 3: Dissolution

-

Working within a laminar flow hood, use a sterile serological pipette to add 10 mL of sterile PBS to the tube containing the powder.

-

Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

Step 4: Sterilization

-

Aseptically attach a sterile 0.22 µm syringe filter to a new sterile syringe.

-

Draw the this compound camsylate solution into the syringe.

-

Dispense the solution through the filter into a new sterile conical tube. This step removes any potential microbial contamination.

Step 5: Aliquoting and Storage

-

Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protecting cryovials (e.g., 100 µL or 500 µL per vial).

-

Note: Aliquoting prevents repeated freeze-thaw cycles which can compromise the stability of the compound.

-

-

Label each vial clearly with the compound name, concentration (10 mM), and date of preparation.

-

For short-term storage (days to weeks), store aliquots at 2-8°C.[8][9]

-

For long-term storage (months to years), store aliquots at -20°C or below.[8] Protect from light.

Caption: Workflow for preparing sterile this compound camsylate stock solution.

Mechanism of Action

This compound camsylate exerts its effect by competitively blocking the binding of acetylcholine (ACh) to neuronal nicotinic receptors (NN) at the ganglia of the autonomic nervous system.[3][9] This blockade prevents depolarization of the postsynaptic membrane, thereby inhibiting neurotransmission for both sympathetic and parasympathetic signals.[1] This action leads to effects such as vasodilation and a reduction in sympathetic tone.[3][9]

Caption: this compound competitively blocks nicotinic ACh receptors at the ganglion.

References

- 1. Trimetaphan camsilate - Wikipedia [en.wikipedia.org]

- 2. Trimetaphan Camsilate [benchchem.com]

- 3. This compound - BioPharma Notes [biopharmanotes.com]

- 4. trimetaphan camsilate CAS#: 68-91-7 [amp.chemicalbook.com]

- 5. This compound Camsylate [drugfuture.com]

- 6. This compound Camsylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Trimetaphan (Camsylate) - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 8. medkoo.com [medkoo.com]

- 9. This compound | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Trimethaphan in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the appropriate dosage and administration of Trimethaphan for in vivo studies in rats and mice. The information is compiled from peer-reviewed scientific literature to guide researchers in designing experiments involving this ganglionic blocking agent.

Mechanism of Action

This compound is a non-depolarizing ganglionic blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors in autonomic ganglia.[1] By blocking both sympathetic and parasympathetic ganglia, it leads to a reduction in sympathetic tone, causing vasodilation and a subsequent decrease in blood pressure.[2] It has a rapid onset and short duration of action, making it suitable for applications requiring controlled hypotension.[3]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound at the autonomic ganglion.

Recommended Dosages

The appropriate dosage of this compound can vary depending on the rodent species, the desired physiological effect (e.g., degree of hypotension), and the experimental context (e.g., conscious or anesthetized animal). The following tables summarize dosages reported in the literature for rats and provide general guidance for mice, for which specific dosage information is less available.

Table 1: Recommended Dosages of this compound for In Vivo Rat Studies

| Administration Route | Dosage | Rodent Species/Strain | Experimental Context | Observed Effect | Reference |

| Intravenous (IV) Bolus | 20 mg/kg | Conscious Rats | Assessment of neurogenic pressor activity | Peak depressor response of -45 ± 2 mm Hg | [4] |

| Intravenous (IV) Infusion | Titrated to effect | Anesthetized Wistar Rats | Induction of hypotension (MAP of 40 torr) | Controlled hypotension for cerebral metabolism studies | [3] |

Note on Mouse Dosages:

Specific in vivo dosages for this compound in mice are not well-documented in the currently available literature. Researchers should consider starting with a fraction of the effective rat dose and carefully titrating to effect while closely monitoring physiological parameters. A thorough dose-response study is highly recommended when using this compound in mice for the first time.

Experimental Protocols

Protocol 1: Intravenous Bolus Administration in Conscious Rats for Assessment of Neurogenic Pressor Activity

This protocol is adapted from a study investigating the effects of ganglionic blockade on blood pressure in conscious rats.[4]

Materials:

-

This compound camsylate

-

Sterile saline (0.9% NaCl)

-

Arterial and venous catheters

-

Infusion pump and syringe

-

Blood pressure monitoring system

Procedure:

-

Animal Preparation: Surgically implant arterial and venous catheters for blood pressure measurement and drug administration, respectively. Allow the animal to recover fully from surgery as per institutional guidelines.

-

Drug Preparation: Dissolve this compound camsylate in sterile saline to the desired concentration.

-

Administration:

-

Acclimate the conscious, freely moving rat to the experimental setup.

-

Record baseline mean arterial pressure (MAP) and heart rate (HR).

-

Administer a single intravenous bolus of this compound at a dose of 20 mg/kg.

-

Continuously monitor and record MAP and HR to determine the peak depressor response.

-

Protocol 2: Continuous Intravenous Infusion in Anesthetized Rats for Induction of Controlled Hypotension

This protocol is based on a study that induced controlled hypotension to investigate cerebral energy metabolism in anesthetized rats.[3]

Materials:

-

This compound camsylate

-

Sterile saline (0.9% NaCl)

-

General anesthetic (e.g., isoflurane, pentobarbital)

-

Ventilator (if required)

-

Arterial catheter

-

Infusion pump and syringe

-

Blood pressure monitoring system

-

Temperature control system

Procedure:

-

Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent. Surgically implant an arterial catheter for continuous blood pressure monitoring.

-

Drug Preparation: Prepare a dilute infusion solution of this compound camsylate in sterile saline. A common starting concentration is 1 mg/mL (0.1%).

-

Administration:

-

Establish a stable plane of anesthesia and record baseline MAP.

-

Begin a continuous intravenous infusion of the this compound solution.

-

The infusion rate should be carefully titrated to achieve and maintain the desired level of hypotension (e.g., a target MAP of 40 torr).

-

Continuously monitor MAP, heart rate, and other physiological parameters throughout the infusion period.

-

Adjust the infusion rate as needed to maintain the target blood pressure.

-

Experimental Workflow for this compound Administration in Rodents

Caption: General experimental workflow for in vivo rodent studies.

Important Considerations

-

Anesthesia: The choice of anesthetic can influence the cardiovascular response to this compound. It is crucial to select an anesthetic regimen that is compatible with the experimental goals and to maintain a stable plane of anesthesia.

-

Physiological Monitoring: Continuous monitoring of blood pressure is essential due to the potent and rapid hypotensive effects of this compound. Heart rate, respiratory rate, and body temperature should also be monitored.

-

Route of Administration: Intravenous administration is the most common and reliable route for this compound due to its poor and erratic absorption via other routes.

-

Vehicle: this compound camsylate is typically dissolved in sterile saline for intravenous administration.

-

Dose-Response: The hypotensive effect of this compound can be dose-dependent. It is advisable to perform a dose-response study to determine the optimal dose for the specific experimental model and desired effect.

-

Species and Strain Differences: The sensitivity to this compound may vary between different rodent species and strains. Dosages should be carefully optimized for the specific animals being used.

Troubleshooting

-

Insufficient Hypotension: If the desired level of hypotension is not achieved, consider incrementally increasing the infusion rate or administering a small supplemental bolus. Ensure the catheter is patent and properly placed.

-

Excessive Hypotension: If blood pressure drops too low, immediately stop or reduce the infusion rate. The short half-life of this compound allows for relatively rapid recovery.

-

Tachycardia: While this compound blocks the sympathetic ganglia, some reflex tachycardia may still occur. The extent of this response can depend on the anesthetic used and the overall physiological state of the animal.

By following these guidelines and protocols, researchers can effectively and safely utilize this compound as a tool for inducing controlled hypotension in in vivo rodent studies. It is imperative to adhere to all institutional animal care and use committee (IACUC) guidelines and to ensure the ethical treatment of all animals.

References

- 1. Mouse Anesthesia: The Art and Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autonomic cardiovascular control during a novel pharmacologic alternative to ganglionic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cerebral energy levels during this compound-induced hypotension in the rat: effects of light versus deep halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of ganglionic blockers to assess neurogenic pressor activity in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Trimethaphan Administration via Intravenous Infusion

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and administration of Trimethaphan via intravenous (IV) infusion for research purposes. The included protocols and data are intended to facilitate the use of this ganglionic blocking agent in preclinical studies.